molecular formula C9H12BrNO B13658986 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol

2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol

Cat. No.: B13658986
M. Wt: 230.10 g/mol
InChI Key: MLSGMKRZTMJOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of phenylethanol, where the phenyl ring is substituted with a bromine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the reaction of 2-bromo-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-amino-2-(2-bromo-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

MLSGMKRZTMJOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.